2,5-dimethoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide
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Overview
Description
2,5-Dimethoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide, also known as 2,5-DMT-TMS, is a synthetic compound that has been used in numerous scientific research applications. 2,5-DMT-TMS has a wide range of properties, including its ability to act as a chelating agent, to form complexes with metal ions, and to act as a catalytic agent in biochemical reactions. This compound has been used in a variety of laboratory experiments and has been found to have various biochemical and physiological effects.
Scientific Research Applications
2,5-dimethoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide has been used in a variety of scientific research applications, including as a chelating agent to bind with metal ions, as a catalytic agent in biochemical reactions, and as a reagent in the synthesis of organic compounds. This compound has also been used in the study of enzyme inhibition, as well as in the study of drug delivery systems.
Mechanism of Action
2,5-dimethoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide acts as a chelating agent, forming complexes with metal ions. This compound can also act as a catalytic agent in biochemical reactions, and can be used as a reagent in the synthesis of organic compounds.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In laboratory experiments, this compound has been found to act as an inhibitor of enzymes, such as cytochrome P450, which is involved in the metabolism of drugs. This compound has also been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitters. Additionally, this compound has been found to act as an agonist of the G-protein coupled receptor GPR55, which is involved in the regulation of pain and inflammation.
Advantages and Limitations for Lab Experiments
2,5-dimethoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize, and can be used as a chelating agent, as a catalytic agent, and as a reagent in the synthesis of organic compounds. Additionally, this compound has been found to have various biochemical and physiological effects, making it useful for studying enzyme inhibition and drug delivery systems. However, there are some limitations for using this compound in laboratory experiments. This compound is not very soluble in water, and it can be difficult to accurately measure its concentration in a solution. Additionally, this compound is not very stable, and can degrade over time.
Future Directions
There are several potential future directions for research on 2,5-dimethoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide. Further research could be done to investigate the compound’s potential as an inhibitor of other enzymes and as an agonist of other G-protein coupled receptors. Additionally, research could be done to investigate the compound’s potential as an antifungal agent and as an anticancer agent. Additionally, research could be done to develop more efficient and cost-effective methods for synthesizing this compound. Finally, research could be done to investigate the compound’s potential as an additive in food products, pharmaceuticals, and cosmetics.
Synthesis Methods
2,5-dimethoxy-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide can be synthesized by reacting thiophen-3-ylmethylbenzene-1-sulfonamide with 2,5-dimethoxybenzaldehyde in the presence of a base, such as potassium carbonate. This reaction produces the desired compound in high yields. The synthesis method is relatively simple and is well-documented in the literature.
Properties
IUPAC Name |
2,5-dimethoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S2/c1-17-11-3-4-12(18-2)13(7-11)20(15,16)14-8-10-5-6-19-9-10/h3-7,9,14H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLKETOAXNBJAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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